2-Hydroxy-3-phenyl-cyclohex-2-enone
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Overview
Description
2-Hydroxy-3-phenyl-cyclohex-2-enone is an organic compound with the molecular formula C12H12O2 It is a derivative of cyclohexenone, featuring a hydroxyl group and a phenyl group attached to the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-phenyl-cyclohex-2-enone can be synthesized through several methods. One common approach involves the reaction between phenylpyruvic acid and 4-phenyl-3-buten-2-one. This reaction can be carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions, yielding the product with high diastereospecificity . Another method involves the use of phenylpyruvic acid and cinnamaldehyde under similar conditions .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation of cyclohexene derivatives. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-phenyl-cyclohex-2-enone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-3-phenyl-cyclohex-2-enone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenyl-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the hydroxyl and phenyl groups.
2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone: A similar compound with different substituents on the cyclohexenone ring.
Uniqueness
2-Hydroxy-3-phenyl-cyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
70871-45-3 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-hydroxy-3-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2 |
InChI Key |
CKNQLXNNAGGKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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